Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one: An In-depth Technical Guide
Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one: An In-depth Technical Guide
Introduction
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors for potential therapeutic applications. The benzoxazinone core structure is a privileged scaffold in the design of compounds targeting various signaling pathways implicated in diseases such as cancer. This technical guide provides a comprehensive overview of the synthetic route to 5-Amino-2H-benzo[b]oxazin-3(4H)-one, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathway Overview
The synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is typically achieved through a two-step process. The first step involves the formation of a nitro-substituted benzoxazinone intermediate, followed by the reduction of the nitro group to the desired amine. A common and effective strategy employs 2-amino-4-nitrophenol as the starting material, which undergoes cyclization to form the benzoxazinone ring system with the nitro group already in the correct position.
Experimental Protocols
Step 1: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
This procedure details the cyclization of 2-amino-4-nitrophenol with ethyl bromoacetate to yield the nitro-intermediate.
Materials:
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2-Amino-4-nitrophenol
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Ethyl bromoacetate
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Potassium fluoride (anhydrous)
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Dimethylformamide (DMF, anhydrous)
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Ethyl acetate (EtOAc)
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Water (H₂O)
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10% Hydrochloric acid (HCl)
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Magnesium sulfate (MgSO₄)
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Ethylene dichloride
Procedure:
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To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.
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Stir the reaction mixture at room temperature for 15 minutes.
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Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.
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Heat the reaction mixture to 55°C for 6 hours.
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Cool the mixture slowly to room temperature and continue stirring for 12 hours.
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Pour the reaction mixture onto 300 ml of ice.
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Collect the resulting solid by filtration, wash with water, and dry under vacuum (20-50 Torr) at 50°C for 16 hours.
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Take up the resulting orange solid in 100 ml of ethyl acetate and 100 ml of water.
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Separate the aqueous layer and extract it with ethyl acetate (2 x 100 ml).
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Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.
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Dry the organic layer over magnesium sulfate.
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Remove the solvent in vacuo.
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Recrystallize the resulting solid from ethylene dichloride to yield the final product.
| Parameter | Value | Reference |
| Yield | 3.6 g (27%) | [1] |
| Melting Point | 221-223°C | [1] |
| Appearance | Orange solid | [1] |
Step 2: Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
This protocol describes the reduction of the nitro-intermediate to the final amino product via catalytic hydrogenation. This is a general procedure for the reduction of a nitro group on a benzoxazinone ring system and may require optimization for this specific substrate.
Materials:
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6-Nitro-2H-1,4-benzoxazin-3(4H)-one
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10% Palladium on carbon (Pd/C)
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Ethanol (EtOH)
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Hydrogen gas (H₂)
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Celite
Procedure:
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In a hydrogenation flask, dissolve 6-nitro-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent such as ethanol.
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Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).
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Seal the flask and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically via a balloon or from a pressurized source).
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Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with ethanol.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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If necessary, purify the product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Yield | Not specified | General Method |
| Melting Point | 88-93 °C | |
| Appearance | Solid |
Biological Context: Targeting Kinase Signaling Pathways
Derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] Notably, these compounds have shown inhibitory activity against the PI3K/Akt/mTOR and CDK9 signaling pathways.[3][4][5]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers.[3] The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth and survival.
By inhibiting key kinases like PI3K, derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one can block these pro-survival signals, leading to the suppression of tumor growth. The amino group at the 5-position provides a crucial handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of these inhibitors. This makes the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one a vital starting point for the development of novel targeted cancer therapies.
References
- 1. cbijournal.com [cbijournal.com]
- 2. 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 3. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
